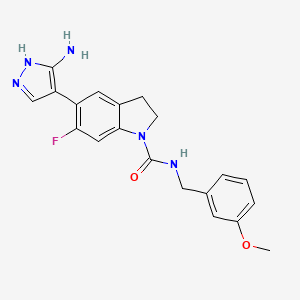

Rock-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20FN5O2 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

5-(5-amino-1H-pyrazol-4-yl)-6-fluoro-N-[(3-methoxyphenyl)methyl]-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25) |

InChI Key |

YCJDCYVAPRKXDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rho-Kinase (ROCK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the mechanism of action of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a class of molecules with significant therapeutic potential across a spectrum of diseases. We will delve into the intricacies of the ROCK signaling pathway, the molecular basis of its inhibition, and the experimental methodologies used to characterize these inhibitors.

The ROCK Signaling Pathway: A Central Regulator of Cellular Architecture and Function

Rho-associated kinases (ROCKs) are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1][] The Rho family of proteins, including RhoA, RhoB, and RhoC, act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] Upon activation by extracellular signals, RhoA-GTP binds to and activates ROCK, initiating a signaling cascade that profoundly influences cellular processes such as cytoskeletal organization, cell adhesion, motility, proliferation, and smooth muscle contraction.[4][5]

There are two highly homologous isoforms of ROCK: ROCK1 (also known as ROKβ) and ROCK2 (also known as ROKα).[1] While they share 65% overall identity in their amino acid sequences and 92% identity within their kinase domains, emerging evidence suggests they have distinct, non-redundant functions in vivo.[4][6] These differences may arise from variations in their subcellular localization and tissue-specific expression.[4][7] For instance, ROCK1 mRNA is ubiquitously expressed, with lower levels in the brain and muscle, whereas ROCK2 mRNA is abundant in these tissues.[4]

Downstream Effectors of ROCK

Activated ROCK phosphorylates a multitude of downstream substrates, thereby controlling the dynamics of the actin cytoskeleton and other cellular functions.[5][8] The primary and most well-characterized pathways are:

-

Regulation of Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC) of myosin II, which enhances myosin ATPase activity and promotes actomyosin contractility.[9][10] Additionally, and perhaps more significantly, ROCK phosphorylates the myosin-binding subunit of MLC phosphatase (MYPT1), which inactivates the phosphatase.[11] This dual action leads to a sustained increase in phosphorylated MLC, resulting in stress fiber formation and increased cellular contraction.[8][9]

-

Regulation of Actin Filament Stability: ROCK phosphorylates and activates LIM kinases (LIMK1 and LIMK2).[1][5] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5][8] This inhibition of cofilin's severing activity leads to the stabilization and accumulation of F-actin filaments.[1][5]

-

Crosslinking Actin Filaments to the Plasma Membrane: ROCK phosphorylates Ezrin/Radixin/Moesin (ERM) proteins.[4][5] These proteins function as crosslinkers between the plasma membrane and the actin cytoskeleton, and their phosphorylation by ROCK is crucial for maintaining cell shape and adhesion.[4]

-

Other Substrates: ROCK also phosphorylates a range of other proteins involved in microtubule dynamics (e.g., CRMP2), cell-cell adhesion, and gene expression, highlighting its pleiotropic effects.[5][8]

Caption: The RhoA/ROCK signaling pathway.

Mechanism of Action of ROCK Inhibitors

ROCK inhibitors are a class of compounds that block the function of ROCK kinases.[12] The majority of these small molecule inhibitors function as ATP-competitive antagonists.[13] They bind to the ATP-binding pocket within the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.[12][13]

By inhibiting ROCK, these compounds effectively reverse the cellular effects mediated by the pathway. The primary consequences of ROCK inhibition include:

-

Reduced Cellular Contractility: Inhibition of ROCK prevents the phosphorylation of MLC and relieves the inhibition of MLC phosphatase.[14] This leads to a decrease in phosphorylated MLC levels, resulting in the disassembly of actin stress fibers, relaxation of smooth muscle cells, and reduced cellular tension.[14][15]

-

Actin Cytoskeleton Reorganization: By preventing the activation of LIMK, ROCK inhibitors lead to the dephosphorylation and activation of cofilin.[16] Active cofilin promotes the depolymerization and severing of actin filaments, leading to a more dynamic actin cytoskeleton.[5][8]

-

Enhanced Cell Migration and Proliferation: In specific contexts, such as wound healing and stem cell culture, ROCK inhibition can promote cell migration and proliferation by reducing apoptosis and modulating cell adhesion.[16][17]

Caption: Mechanism of ROCK inhibition.

Quantitative Data: Potency of ROCK Inhibitors

The potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of its target by 50%.[18][19] Several ROCK inhibitors have been developed with varying potencies and selectivities for ROCK1 and ROCK2.

| Inhibitor | Target(s) | ROCK1 IC50 | ROCK2 IC50 | Other Kinase IC50s | Reference(s) |

| Y-27632 | ROCK1/ROCK2 | ~220 nM | ~300 nM | Citron kinase (5.3 µM), PKN (3.1 µM) | [10] |

| Fasudil | ROCK1/ROCK2 | 1.9 µM | 0.73 µM | PKA (1.2 µM), PKC (19 µM) | [20] |

| Ripasudil | ROCK1/ROCK2 | 19 nM | 12 nM | - | [21] |

| Netarsudil | ROCK1/ROCK2 | 1 nM | 0.4 nM | - | [12] |

| RKI-1447 | ROCK1/ROCK2 | 6.2 nM | 4.5 nM | - | [12] |

| DJ4 | ROCK1/ROCK2 | 5 nM | 50 nM | MRCKα (10 nM), MRCKβ (100 nM) | [12] |

| GSK429286 | ROCK1/ROCK2 | 17 nM | 6 nM | Highly selective vs 224 kinases | [22] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented here are for comparative purposes.

Experimental Protocols for Characterizing ROCK Inhibitors

A variety of in vitro and cell-based assays are employed to determine the efficacy, selectivity, and mechanism of action of novel ROCK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Objective: To determine the IC50 of an inhibitor against ROCK1 and ROCK2.

Methodology:

-

Reaction Setup: Kinase reactions are typically performed in 96- or 384-well plates. Each well contains the kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), a specific concentration of purified recombinant ROCK1 or ROCK2 enzyme, a substrate peptide (e.g., S6 peptide), and ATP.[13]

-

Inhibitor Addition: The test compound is added to the wells in a range of concentrations (serial dilutions). A DMSO vehicle control is also included.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: The amount of ATP consumed (which is inversely proportional to kinase inhibition) is quantified using a luminescence-based assay, such as the Kinase-Glo™ assay. This assay measures the amount of remaining ATP by using it to drive a luciferase reaction.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The data are fitted to a four-parameter logistic model to calculate the IC50 value.[19]

Caption: Workflow for an in vitro kinase assay.

Western Blotting for Downstream Target Phosphorylation

This technique is used to confirm the on-target effect of the inhibitor within a cellular context by measuring the phosphorylation status of known ROCK substrates.

Objective: To assess the inhibition of ROCK signaling in intact cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., MDA-MB-231 breast cancer cells, human umbilical vein endothelial cells) is cultured to a desired confluency.[11] The cells are then treated with various concentrations of the ROCK inhibitor or a vehicle control for a specified duration.

-

Protein Extraction: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-cofilin).[11][16] The membrane is also probed with antibodies for the total forms of these proteins and a loading control (e.g., β-actin) to normalize the data.

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry software.

Cell-Based Functional Assays

These assays evaluate the phenotypic consequences of ROCK inhibition.

A. Wound Healing (Scratch) Assay

Objective: To measure the effect of ROCK inhibitors on collective cell migration.

Methodology:

-

Monolayer Culture: Cells are grown to a confluent monolayer in a multi-well plate.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.[16]

-

Treatment: The cells are washed to remove debris and then incubated with media containing the ROCK inhibitor or a vehicle control.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure can indicate enhanced cell migration.[16]

B. Cell Proliferation (MTT) Assay

Objective: To determine the effect of ROCK inhibitors on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells are seeded at a low density in a 96-well plate and allowed to attach.

-

Treatment: The cells are treated with various concentrations of the ROCK inhibitor or a vehicle control.[11][23]

-

Incubation: The plates are incubated for a period of time (e.g., 24-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 540 nm).[11] The absorbance is directly proportional to the number of viable cells.

Caption: Workflows for common cell-based functional assays.

Conclusion

ROCK inhibitors exert their effects by competitively binding to the ATP pocket of ROCK kinases, leading to a downstream cascade of events characterized by decreased actomyosin contractility and increased actin filament dynamics. This mechanism underpins their therapeutic potential in a wide range of disorders, from glaucoma and cardiovascular disease to cancer and neurological conditions.[21][24] A thorough understanding of this mechanism, coupled with robust quantitative and functional assays, is paramount for the continued development and optimization of this promising class of therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 3. ovid.com [ovid.com]

- 4. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 10. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ww2.amstat.org [ww2.amstat.org]

- 20. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

The Role of the ROCK Signaling Pathway in Cell Migration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its critical role in regulating cell migration. We will delve into the core molecular mechanisms, present quantitative data on the effects of ROCK inhibition, and provide detailed experimental protocols for studying this pathway.

Introduction to the ROCK Signaling Pathway

The Rho-associated kinase (ROCK) is a serine/threonine kinase that serves as a crucial downstream effector of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a central regulator of cytoskeletal dynamics, influencing a wide array of cellular processes including cell shape, adhesion, contraction, polarity, and, most notably, migration.[1][3][] There are two highly homologous isoforms, ROCK1 and ROCK2, which, despite some functional differences, both play significant roles in orchestrating the cytoskeletal rearrangements necessary for cell movement.[1][5] Given its integral role in cell motility, the ROCK pathway is implicated in numerous physiological and pathological processes, including wound healing, immune response, and cancer metastasis, making it a key target for therapeutic intervention.[1][2][6]

The Core Signaling Cascade

The ROCK signaling pathway is initiated by the activation of Rho GTPases and culminates in the phosphorylation of numerous downstream substrates that directly modulate the actin cytoskeleton and actomyosin contractility.

Upstream Activation

The primary activators of ROCK are the Rho family of small GTPases, particularly RhoA, RhoB, and RhoC.[2] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][] This cycling is regulated by:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating Rho proteins in response to upstream signals from G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and other cell surface receptors.[2][7]

-

GTPase-Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of Rho proteins, leading to GTP hydrolysis and their inactivation.

When in its active, GTP-bound state, RhoA binds to the Rho-binding domain (RBD) of ROCK.[3] This interaction disrupts an autoinhibitory fold in the ROCK protein, leading to the activation of its N-terminal kinase domain.[1]

Downstream Effectors and Cytoskeletal Regulation

Once activated, ROCK phosphorylates a multitude of downstream substrates, orchestrating the cytoskeletal changes required for cell migration. Key effectors include:

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[5][8] This leads to an increase in the phosphorylation of Myosin Light Chain (MLC).

-

Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC.[2] The increased phosphorylation of MLC enhances myosin II ATPase activity, promoting the assembly of actin and myosin into contractile stress fibers and driving cellular contraction.[2][8] This contractility is essential for generating the traction forces needed for movement and for retracting the rear of the cell during migration.[9]

-

LIM Kinase (LIMK): ROCK activates LIMK1 and LIMK2 through phosphorylation.[2][10] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][11] The inhibition of cofilin leads to the stabilization of actin filaments (F-actin) and the accumulation of stress fibers.[2]

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylates ERM proteins, which function as cross-linkers between the plasma membrane and the actin cytoskeleton.[1] This phosphorylation activates ERM proteins, strengthening the connection between the cell cortex and the membrane, which is vital for maintaining cell shape and adhesion during migration.[1][7]

-

Other Substrates: ROCK also regulates microtubules by phosphorylating proteins like the tubulin polymerization promoting protein 1 (TPPP1/p25), which can increase cell migration.[2][10]

The coordinated action of these downstream effectors results in increased actomyosin contractility, stress fiber formation, and focal adhesion maturation, all of which are fundamental processes driving cell migration.

Caption: The ROCK Signaling Pathway in Cell Migration.

Quantitative Data on ROCK Inhibition and Cell Migration

Pharmacological inhibition of ROCK is a common strategy to probe its function. The data below summarize the quantitative effects of ROCK inhibitors on cell migration and invasion across various cancer cell lines, as measured by standard in vitro assays.

Table 1: Effect of ROCK Inhibitors on Wound Healing / Scratch Assays

| Cell Line | Inhibitor | Concentration | % Inhibition of Migration / Wound Closure | Reference |

| TE-10 (Esophageal Cancer) | Y-27632 | 5 µM | Significant reduction in wound edge movement | [10][12] |

| TE-10 (Esophageal Cancer) | HA1077 (Fasudil) | 10 µM | Significant reduction in wound edge movement | [10][12] |

| MDA-MB-231 (Breast Cancer) | RKI-18 | 3 µM | Concentration-dependent inhibition | [13] |

| A549 (Lung Cancer) | DJ4 | 5 µM | ~50% | [6] |

| A549 (Lung Cancer) | DJ4 | 10 µM | ~75% | [6] |

Table 2: Effect of ROCK Inhibitors on Transwell Migration and Invasion Assays

| Cell Line | Assay Type | Inhibitor | Concentration | % Inhibition of Migration/Invasion | Reference |

| MDA-MB-231 (Breast Cancer) | Invasion | RKI-18 | 10 µM | 67% | [13] |

| MDA-MB-231 (Breast Cancer) | Invasion | DJ4 | 5 µM | ~60% | [6] |

| MDA-MB-231 (Breast Cancer) | Invasion | DJ4 | 10 µM | ~80% | [6] |

| Pancreatic Cancer Cells | Migration | Selective ROCK inhibitors | Not specified | Associated with inhibitory activity | [14] |

Experimental Protocols

Investigating the ROCK signaling pathway's role in cell migration involves a variety of specialized assays. Below are detailed methodologies for key experiments.

RhoA Activation Assay (Pull-down Method)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (like Rhotekin), which specifically binds to GTP-bound RhoA, is used to pull down active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[9][15]

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluency and apply experimental treatments (e.g., growth factors, inhibitors).[15] Wash cells with ice-cold PBS and lyse them on ice using a specific lysis buffer (e.g., 1X Assay/Lysis Buffer containing protease inhibitors).[15][16]

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[15] Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Affinity Precipitation (Pull-down): Incubate a standardized amount of protein lysate (e.g., 0.5 - 1 mg) with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[15][16]

-

Washing: Pellet the beads by centrifugation and wash them multiple times (e.g., 3 times) with lysis buffer to remove non-specifically bound proteins.[16]

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.[16] Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.[17] After electrophoresis and transfer to a membrane, probe for RhoA using a specific primary antibody, followed by an HRP-conjugated secondary antibody for detection.[18]

Caption: Workflow for a RhoA Activation Pull-down Assay.

ROCK Kinase Activity Assay

This assay directly measures the enzymatic activity of ROCK from a sample.

Principle: This is an enzyme immunoassay that detects the phosphorylation of a specific ROCK substrate, such as MYPT1.[19][20] A plate is coated with the substrate. The sample containing ROCK is added along with ATP. The amount of phosphorylated substrate is then detected using a specific antibody against the phosphorylated residue (e.g., anti-phospho-MYPT1 Thr696), followed by a secondary HRP-conjugated antibody and a colorimetric readout.[19][20]

Methodology:

-

Sample Preparation: Prepare cell lysates or use purified ROCK enzyme.[21]

-

Assay Plate Loading: Add samples (lysates or purified enzyme) to the wells of the substrate-coated plate.[20]

-

Kinase Reaction Initiation: Add a kinase reaction buffer containing ATP to each well to start the reaction.[20][21]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to allow for substrate phosphorylation.[20][21]

-

Stopping the Reaction: Stop the reaction by washing the wells or adding EDTA.[21]

-

Primary Antibody Incubation: Wash the wells and add the primary antibody specific for the phosphorylated substrate. Incubate for 1 hour at room temperature.[19]

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[19]

-

Detection: Wash the wells and add a colorimetric HRP substrate (e.g., TMB). After a short incubation, add a stop solution.[19]

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate spectrophotometer.[21]

Caption: Workflow for a ROCK Kinase Activity Assay.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in two dimensions.

Principle: A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The ability of the cells on the edge of the scratch to migrate and close the "wound" over time is monitored and quantified.[22]

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[23]

-

Creating the Wound: Once cells are confluent, use a sterile pipette tip (e.g., p200 or 1ml) to make a straight scratch across the center of the monolayer.[22][23]

-

Washing: Gently wash the wells with medium or PBS to remove detached cells and debris.[22]

-

Treatment: Add fresh medium, which may contain experimental compounds (e.g., ROCK inhibitors).

-

Image Acquisition (Time 0): Immediately after creating the wound, acquire images of the scratch at defined locations using a phase-contrast microscope. Mark the plate to ensure the same field is imaged at subsequent time points.

-

Incubation: Return the plate to a 37°C, 5% CO2 incubator.

-

Time-Lapse Imaging: Acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control wells (typically 24-48 hours).[23]

-

Data Analysis: Measure the area or width of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of the open area remaining relative to Time 0.

Caption: Workflow for a Wound Healing (Scratch) Assay.

Transwell Migration Assay

This assay, also known as a Boyden chamber assay, measures chemotactic cell migration.[24]

Principle: The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a microporous membrane.[24] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that actively migrate through the pores to the bottom of the membrane is quantified.[24] For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer like Matrigel, which cells must degrade to migrate.[24]

Methodology:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells (e.g., with trypsin) and resuspend them in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10^5 cells/100 µL).[25]

-

Chamber Setup: Place the Transwell inserts (e.g., 8 µm pore size) into the wells of a multi-well plate.[25]

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[25]

-

Cell Seeding: Add the cell suspension to the upper chamber of the insert.[25]

-

Incubation: Incubate the plate at 37°C, 5% CO2 for a period appropriate for the cell type (e.g., 3-24 hours), allowing cells to migrate through the membrane.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the insert and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[25]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., 70% ethanol or paraformaldehyde).[22][25] Stain the cells with a dye such as Crystal Violet.[22]

-

Quantification: Allow the insert to dry. Count the number of stained, migrated cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured.

Caption: Workflow for a Transwell Migration Assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. abcam.com [abcam.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. content.abcam.com [content.abcam.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. Scratch Wound Healing Assay [bio-protocol.org]

- 23. med.virginia.edu [med.virginia.edu]

- 24. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel ROCK Inhibitors: A Technical Guide

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, contraction, and proliferation.[3][4] Dysregulation of this pathway has been implicated in a wide array of pathologies, including cardiovascular diseases, glaucoma, neurological disorders, and cancer metastasis.[5][6][7] Consequently, ROCK has emerged as a high-value therapeutic target, spurring extensive research into the discovery and development of small molecule inhibitors.

This technical guide provides an in-depth overview of the discovery and development of novel ROCK inhibitors for researchers, scientists, and drug development professionals. It covers the core signaling pathway, quantitative data on inhibitor potency, detailed experimental protocols for inhibitor evaluation, and a typical workflow for inhibitor discovery.

The ROCK Signaling Pathway

The activation of the ROCK signaling cascade begins with the stimulation of cell surface receptors, which in turn activate Rho guanine nucleotide exchange factors (GEFs). GEFs catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[4] Activated RhoA then binds to and activates ROCK1 and ROCK2.[1]

Once activated, ROCK kinases phosphorylate a multitude of downstream substrates, leading to various cellular responses:[2][3]

-

Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK phosphorylates and inactivates MYPT1, which is a subunit of MLC phosphatase. This inhibition of the phosphatase leads to a net increase in the phosphorylation of MLC.[3]

-

Myosin Light Chain (MLC): Increased MLC phosphorylation directly promotes actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.[3]

-

LIM Kinase (LIMK): ROCK activates LIMK by phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of F-actin filaments.[3]

-

Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK activates them to link the actin cytoskeleton to the plasma membrane.

This cascade of events ultimately governs cell shape, tension, and movement, making it a critical pathway in both normal physiology and disease.

Caption: The Rho/ROCK signaling pathway.

Novel ROCK Inhibitors: Potency and Selectivity

A multitude of ROCK inhibitors have been developed, ranging from early pan-kinase inhibitors to highly selective, potent molecules. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The data below summarizes the reported activities of several key ROCK inhibitors against the two isoforms, ROCK1 and ROCK2.

| Inhibitor Name | ROCK1 IC50 / Ki (nM) | ROCK2 IC50 / Ki (nM) | Selectivity Profile | Reference(s) |

| Pan-ROCK Inhibitors | ||||

| Y-27632 | 140 (Ki) | 300 (Ki) | Selective for ROCK vs. other kinases | [1][5] |

| Fasudil (HA-1077) | 330 (Ki) | 158 (IC50) | Also inhibits PKA, PKC, PKG at µM concentrations | [4] |

| Hydroxyfasudil (HA-1100) | 730 (IC50) | 720 (IC50) | Active metabolite of Fasudil | [1] |

| Ripasudil (K-115) | 51 (IC50) | 19 (IC50) | Potent dual inhibitor | [2][5] |

| RKI-1447 | 14.5 (IC50) | 6.2 (IC50) | Potent dual inhibitor | [1][5] |

| GSK269962A | 1.6 (IC50) | 4 (IC50) | Potent dual inhibitor | [1][2] |

| Azaindole 1 (TC-S 7001) | 0.6 (IC50) | 1.1 (IC50) | Highly potent dual inhibitor | [5] |

| SB-772077B | 5.6 (IC50) | 6 (IC50) | Potent dual inhibitor | [8] |

| AT13148 | 6 (IC50) | 4 (IC50) | Multi-AGC kinase inhibitor (also targets Akt, PKA) | [1][5] |

| ROCK2-Selective Inhibitors | ||||

| Belumosudil (KD025) | 24,000 (IC50) | 105 (IC50) | >200-fold selective for ROCK2 over ROCK1 | [2][3][9] |

| Chroman 1 | 0.052 (IC50) | 0.001 (IC50) | Highly potent and selective for ROCK2 | [4][6] |

| ROCK2-IN-10 | >820 (IC50) | 20 (IC50) | 41-fold selective for ROCK2 over ROCK1 | [4] |

| ROCK1-Selective Inhibitors | ||||

| GSK429286A | 14 (IC50) | 63 (IC50) | ~4.5-fold selective for ROCK1 over ROCK2 | [1][2][5] |

Experimental Protocols

Chemical Synthesis of a Pyridine-Based ROCK Inhibitor Scaffold

The synthesis of novel ROCK inhibitors often involves multi-step organic chemistry procedures. Below is a representative protocol for the synthesis of a 4-aryl-5-aminomethyl-thiazole-2-amine scaffold, a class of compounds that has shown potent ROCK II inhibitory activity.[7]

Objective: To synthesize a key intermediate for a pyridine-based ROCK inhibitor.

Materials:

-

Appropriate 4-arylthiazol-2-amine starting material

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Appropriate secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

Bromination: A mixture of the 4-arylthiazol-2-amine (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of BPO in CCl4 is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude brominated intermediate.

-

Amination: The crude brominated intermediate (1 equivalent) is dissolved in ACN. The desired secondary amine (1.2 equivalents) and K2CO3 (2 equivalents) are added to the solution.

-

Reaction: The mixture is stirred at room temperature for 8-12 hours, with progress monitored by TLC.

-

Final Purification: Upon completion, the solvent is evaporated. The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final 4-aryl-5-aminomethyl-thiazole-2-amine product.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods must be optimized for each specific analogue.

In Vitro Kinase Activity Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to measure ROCK activity by quantifying the phosphorylation of its substrate, MYPT1.[10][11][12]

Objective: To determine the IC50 value of a test compound against ROCK1 or ROCK2.

Materials:

-

96-well microtiter plate pre-coated with recombinant MYPT1 substrate.

-

Recombinant active ROCK1 or ROCK2 enzyme.

-

Test inhibitor compounds at various concentrations.

-

10X Kinase Reaction Buffer (containing DTT and ATP).

-

Anti-phospho-MYPT1 (Thr696) primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution.

-

Stop Solution (e.g., 2N H2SO4).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor in the appropriate assay buffer.

-

Kinase Reaction Setup: To the wells of a separate reaction plate (not the MYPT1 plate), add the assay buffer, the diluted test inhibitor, and the active ROCK enzyme.

-

Initiate Reaction: Initiate the kinase reaction by adding the 10X Kinase Reaction Buffer (containing ATP). Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Transfer to Substrate Plate: After incubation, transfer the reaction mixture from each well to the corresponding wells of the pre-coated MYPT1 substrate plate. Incubate for 1 hour at room temperature to allow the phosphorylated substrate to bind.

-

Washing: Discard the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer.

-

Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 (Thr696) antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as described in step 5.

-

Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as described in step 5.

-

Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 10-20 minutes at room temperature.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay: Western Blot for Phospho-MLC

This protocol measures the inhibition of ROCK activity within intact cells by quantifying the phosphorylation level of its downstream target, MLC.[13][14][15]

Objective: To confirm the cellular activity of a ROCK inhibitor.

Materials:

-

Adherent cell line (e.g., MDA-MB-231 breast cancer cells, HeLa cells).

-

Cell culture medium, serum, and supplements.

-

ROCK inhibitor test compound.

-

Stimulant (e.g., Lysophosphatidic acid - LPA) to activate the Rho/ROCK pathway.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

Electrotransfer system and nitrocellulose or PVDF membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19) and anti-total-MLC2 or a loading control (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) detection reagents.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal ROCK activity, serum-starve the cells for 4-24 hours in serum-free medium.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the ROCK inhibitor (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPA (e.g., 10 µM) for 5-15 minutes to induce MLC phosphorylation.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, then apply ECL reagents and visualize the bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total MLC or a loading control to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLC signal to the total MLC or loading control signal.

Cell-Based Assay: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of ROCK inhibitors on collective cell migration.[16][17]

Objective: To evaluate the effect of a ROCK inhibitor on cell migration.

Materials:

-

Adherent cell line.

-

12- or 24-well tissue culture plates.

-

Sterile 200 µL pipette tip or a specialized wound-making tool.

-

Culture medium with reduced serum (to minimize proliferation).

-

ROCK inhibitor test compound.

-

Phase-contrast microscope with a camera.

Procedure:

-

Create a Confluent Monolayer: Seed cells into the wells at a density that allows them to form a confluent monolayer within 24 hours.

-

Create the "Wound": Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the monolayer. A perpendicular scratch can be made to create a cross, providing four migration fronts to analyze.

-

Wash and Treat: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris. Replace with fresh, low-serum medium containing the desired concentration of the ROCK inhibitor or vehicle control.

-

Image at Time Zero: Immediately capture images of the scratch in predefined locations for each well. This is the 0-hour time point.

-

Incubate and Image: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 18-24 hours).

-

Analysis: Measure the area or width of the cell-free gap at each time point for all conditions. The rate of wound closure can be calculated and compared between the treated and control groups. A potent ROCK inhibitor is expected to significantly impair wound closure.

Drug Discovery and Development Workflow

The development of a novel ROCK inhibitor follows a structured pipeline from initial concept to potential clinical application. This workflow integrates computational design, biochemical screening, cellular validation, and in vivo testing.

Caption: A typical workflow for ROCK inhibitor drug discovery.

Conclusion

The Rho/ROCK signaling pathway remains a compelling target for therapeutic intervention across a spectrum of diseases. The development of potent and, more recently, isoform-selective inhibitors has provided valuable tools for dissecting the specific roles of ROCK1 and ROCK2 and offers the potential for improved therapeutic profiles with fewer side effects. The continued application of advanced screening techniques, structure-based design, and robust preclinical evaluation, guided by the methodologies outlined in this guide, will be crucial for translating the promise of ROCK inhibition into the next generation of clinical therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. content.abcam.com [content.abcam.com]

- 13. origene.com [origene.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. med.virginia.edu [med.virginia.edu]

ROCK Inhibitors: A Technical Guide to Understanding Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in elucidating the complex dynamics of the actin cytoskeleton. This document provides a comprehensive overview of the ROCK signaling pathway, the mechanism of action of commonly used inhibitors, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust cell biology and drug discovery experiments.

Introduction to the ROCK Signaling Pathway and its Role in Actin Dynamics

The Rho family of small GTPases, particularly RhoA, are central regulators of actin cytoskeleton organization.[1] Upon activation by upstream signals, RhoA binds to and activates its downstream effectors, the ROCKs.[2] There are two highly homologous isoforms, ROCK1 and ROCK2, which are serine/threonine kinases that play pivotal roles in cell shape, motility, contraction, and adhesion.[2][3]

ROCK activation initiates a signaling cascade that culminates in the increased contractility of the actin cytoskeleton. This is primarily achieved through two key downstream phosphorylation events:

-

Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which promotes the interaction of myosin II with actin filaments, leading to increased actomyosin contractility and the formation of stress fibers.[3][4]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[3] This results in a sustained phosphorylated state of MLC, further enhancing contractility.[3]

-

Regulation of Actin Filament Stability: ROCK phosphorylates and activates LIM kinases (LIMK1 and LIMK2).[3][4] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][4] This leads to the stabilization of actin filaments and an overall increase in filamentous actin (F-actin).[3]

The culmination of these events is the assembly of prominent stress fibers and the generation of intracellular tension, which are fundamental to processes such as cell migration, cytokinesis, and tissue morphogenesis.[5][6]

Below is a diagram illustrating the core ROCK signaling pathway leading to actin cytoskeleton reorganization.

Caption: The ROCK Signaling Pathway and its effect on the actin cytoskeleton.

Commonly Used ROCK Inhibitors

Several small molecule inhibitors have been developed to target ROCK, each with varying degrees of specificity and potency. These inhibitors are invaluable tools for dissecting the role of ROCK signaling in various cellular processes.

| Inhibitor | Target(s) | IC50 (ROCK2) | Common Working Concentration | Key Applications |

| Y-27632 | ROCK1 and ROCK2 | 800 nM[7] | 10-30 µM[8] | Inhibition of stress fiber formation, enhancement of cell survival in culture, studies of cell migration.[8][9] |

| Fasudil (HA-1077) | ROCK1 and ROCK2 | 1900 nM[7] | 10-25 µM[10] | Disruption of actin stress fibers, promotion of axonal growth, treatment of vasospasm.[10][11] |

| Ripasudil (K-115) | ROCK1 and ROCK2 | Not specified | 1-25 µM[12] | Glaucoma treatment, modulation of trabecular meshwork cell contractility.[13][14] |

| Thiazovivin | ROCK | Not specified | 2-5 µM[15] | Enhancement of iPSC generation and hESC survival after dissociation.[15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ROCK inhibitors on the actin cytoskeleton.

Visualization of F-Actin Stress Fibers by Phalloidin Staining

This protocol describes the staining of filamentous actin (F-actin) using fluorescently-conjugated phalloidin to visualize changes in stress fiber formation upon treatment with ROCK inhibitors.

Materials:

-

Cells cultured on glass coverslips

-

ROCK inhibitor of choice (e.g., Y-27632, Fasudil)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated phalloidin (e.g., FITC-phalloidin, Rhodamine-phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with the ROCK inhibitor at the desired concentration and for the appropriate duration (e.g., 10 µM Y-27632 for 24 hours).[17] Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) in PBS for 20-60 minutes at room temperature in the dark.

-

Nuclear Counterstaining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images to document changes in actin stress fiber organization.[10]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the effect of ROCK inhibitors on the collective migration of a cell population.

Materials:

-

Cells cultured in a multi-well plate

-

ROCK inhibitor of choice

-

Sterile pipette tip (p200 or p1000)

-

Culture medium

-

Phase-contrast microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and culture until they form a confluent monolayer.

-

Creating the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

-

Washing and Treatment: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh culture medium containing the ROCK inhibitor at the desired concentration. Include a vehicle-treated control.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using a phase-contrast microscope.

-

Incubation and Imaging: Incubate the plate under standard culture conditions. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for both treated and control cells.

ROCK Activity Assay

This protocol outlines a general method for measuring ROCK activity in cell lysates using a commercially available ELISA-based kit.[18] These kits typically measure the phosphorylation of a ROCK substrate, such as MYPT1.

Materials:

-

Cells treated with or without a ROCK inhibitor

-

Cell lysis buffer (provided with the kit)

-

ROCK Activity Assay Kit (e.g., from Cell Biolabs, Millipore, Abcam)[18]

-

Protein quantification assay (e.g., BCA assay)

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells as required. Wash the cells with cold PBS and lyse them using the lysis buffer provided in the kit. Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Procedure (as per kit instructions):

-

Dilute the cell lysates to a consistent protein concentration.

-

Add the diluted lysates to the wells of the microplate pre-coated with a ROCK substrate (e.g., MYPT1).

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for phosphorylation of the substrate by active ROCK in the lysates.

-

Wash the wells to remove unbound components.

-

Add a primary antibody that specifically detects the phosphorylated substrate.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Analysis: The absorbance is proportional to the amount of phosphorylated substrate, which reflects the ROCK activity in the sample. Compare the activity in treated samples to the control.

Below is a diagram illustrating a typical experimental workflow for studying the effects of ROCK inhibitors.

Caption: A typical experimental workflow for studying ROCK inhibitor effects.

Quantitative Data on the Effects of ROCK Inhibitors

The following tables summarize quantitative data from various studies on the effects of ROCK inhibitors on different cell types and processes.

Table 1: Effects of Y-27632 on Cell Proliferation and Migration

| Cell Type | Concentration | Duration | Effect | Reference |

| Human Periodontal Ligament Stem Cells (PDLSCs) | 10-20 µM | 48 hours | Significant increase in cell proliferation. | [19] |

| Human Periodontal Ligament Stem Cells (PDLSCs) | 40 µM | 48 hours | Inhibition of cell proliferation compared to 20 µM. | [19] |

| MCF-7 (Breast Cancer Cells) | 20 µM | 30 hours | Increased cell migration and invasion. | [20] |

| C2C12 Myoblasts | Not specified | 5 hours | Increased rate of migration during wound repair. | [21] |

| Human Corneal Endothelial Cells | 10 µM | 24 hours | Increased cell viability and wound healing. | [8] |

| Human Corneal Endothelial Cells | 30 µM | 24 hours | Slight decrease in cell survival and wound healing compared to 10 µM. | [8] |

Table 2: Effects of Fasudil on Actin Cytoskeleton and Cell Migration

| Cell Type | Concentration | Duration | Effect | Reference |

| Human Trabecular Meshwork, Schlemm's Canal Cells, and Fibroblasts | 25 µM | 24 hours | Reduction of actin stress fibers and actin reorientation. | [10] |

| MDA-MB 231 (Breast Cancer Cells) | 10 µM | 24 hours | Disorganization of stress fibers and inhibition of cell migration. | [17] |

| A549 (Lung Cancer Cells) | 10 µM | 24 hours | Partial stress fiber disorganization and inhibition of cell migration. | [17] |

| Human Urethral Scar Fibroblasts | Dose-dependent | Not specified | Suppressed expression of actin-related proteins (Arp2, Arp3, WASP, WAVE2). | [22] |

Table 3: Effects of Ripasudil (K-115) on Ocular Cells

| Cell Type | Concentration | Duration | Effect | Reference |

| Monkey Trabecular Meshwork (TM) Cells | Not specified | Not specified | Induced retraction, rounding of cell bodies, and disruption of actin bundles. | [13] |

| Monkey Schlemm's Canal Endothelial (SCE) Cells | 1, 5, 25 µM | 30-60 minutes | Significant decrease in transendothelial electrical resistance (TEER). | [12] |

| Monkey Schlemm's Canal Endothelial (SCE) Cells | 1, 5, 25 µM | 60 minutes | Increased transendothelial flux of FITC-dextran. | [12] |

Table 4: Effects of Thiazovivin on Stem Cells

| Cell Type | Concentration | Duration | Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | 2-5 µM | 24 hours post-plating | Improved survival rates from <10% to >60% after dissociation. | [15] |

| Fibroblasts (for iPSC generation) | 2-4 µM | Initial 24-48 hours post-transduction | Enhances the efficiency of iPSC generation. | [15] |

Conclusion

ROCK inhibitors are indispensable tools for investigating the intricate regulation of the actin cytoskeleton. By specifically targeting the ROCK signaling pathway, researchers can effectively modulate actin-myosin contractility, stress fiber formation, and cell motility. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective use of ROCK inhibitors in cell biology research and drug development. The provided diagrams offer a clear visualization of the key pathways and experimental workflows, facilitating a deeper understanding of the subject matter. As our understanding of the diverse roles of ROCK signaling in health and disease continues to expand, the application of these inhibitors will undoubtedly lead to new discoveries and therapeutic strategies.

References

- 1. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ROCK Inhibitor (Y27632) Increases Apoptosis and Disrupts the Actin Cortical Mat in Embryonic Avian Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. btz043.com [btz043.com]

- 16. stemcell.com [stemcell.com]

- 17. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 19. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The function of Rho-associated kinase in cellular processes

An In-Depth Technical Guide on the Function of Rho-Associated Kinase in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rho-Associated Kinase (ROCK)

Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1][2][3] It plays a pivotal role in a multitude of cellular processes, primarily through its regulation of the actin cytoskeleton.[1][4] The ROCK family consists of two highly homologous isoforms, ROCK1 and ROCK2, which, despite their similarities, exhibit both redundant and distinct functions in cellular regulation.[5][6] Dysregulation of ROCK signaling is implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders, making it an attractive target for therapeutic intervention.[2][7]

Structure of ROCK Isoforms

Both ROCK1 and ROCK2 are large proteins of approximately 160 kDa.[3] They share a high degree of amino acid sequence identity, particularly within their N-terminal kinase domain (around 92%).[8] The overall structure of both isoforms consists of:

-

An N-terminal Serine/Threonine Kinase Domain: This is the catalytic core of the enzyme responsible for phosphorylating downstream substrates.

-

A Central Coiled-Coil Domain: This region contains the Rho-binding domain (RBD), which is essential for the interaction with and activation by GTP-bound RhoA.[9]

-

A C-terminal Pleckstrin Homology (PH) Domain with an internal Cysteine-rich Domain (CRD): This region is involved in the autoinhibition of the kinase.[9] In an inactive state, the C-terminal region folds back and binds to the N-terminal kinase domain, sterically hindering its catalytic activity.[1]

The activation of ROCK occurs when GTP-bound RhoA binds to the RBD, which disrupts the autoinhibitory fold and exposes the kinase domain, allowing it to phosphorylate its substrates.[9] Additionally, ROCK1 can be activated by caspase-3-mediated cleavage of its C-terminus during apoptosis, while ROCK2 can be activated by granzyme B.[9]

Core Signaling Pathways of ROCK

The central axis of ROCK signaling begins with the activation of the small GTPase RhoA. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Upon stimulation by various extracellular signals, GEFs promote the exchange of GDP for GTP on RhoA, leading to its activation. Active, GTP-bound RhoA then binds to the RBD of ROCK, leading to the conformational change that unleashes its kinase activity.

Activated ROCK, in turn, phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular responses. The most well-characterized of these pathways involve the regulation of the actin cytoskeleton.

Key Downstream Targets and Their Functions:

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[1][10] This leads to the stabilization of actin filaments and an increase in their number.[1]

-

Myosin Light Chain (MLC): ROCK increases MLC phosphorylation through two mechanisms. Firstly, it directly phosphorylates MLC, which enhances myosin II ATPase activity.[1] Secondly, it phosphorylates the myosin-binding subunit of MLC phosphatase (MYPT1), which inhibits the phosphatase's activity, leading to a net increase in phosphorylated MLC.[1] This dual action significantly boosts actomyosin contractility.[1]

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylates and activates ERM proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane and are involved in cell adhesion and polarity.

-

Other Substrates: ROCK has a broad range of other substrates, including intermediate filaments (like vimentin), collapsin response mediator protein 2 (CRMP2), and adducin, through which it influences various other cellular processes.

Cellular Functions of ROCK

The multifaceted nature of ROCK signaling translates into its involvement in a wide array of fundamental cellular functions.

Regulation of the Actin Cytoskeleton, Cell Adhesion, and Migration

ROCK is a master regulator of the actin cytoskeleton.[1] By promoting the stabilization of actin filaments and increasing actomyosin contractility, ROCK is instrumental in the formation of stress fibers and focal adhesions, which are essential for cell adhesion to the extracellular matrix.[2] The coordinated regulation of adhesion and contractility is crucial for cell migration. While ROCK activity is necessary for the detachment of the trailing edge of a migrating cell, excessive ROCK activity can inhibit migration by promoting overly stable adhesions.

Cell Proliferation and Survival

ROCK signaling has a complex and context-dependent role in cell proliferation and survival. It has been shown to be essential for cell cycle progression, particularly the G1/S transition.[6] The loss of both ROCK1 and ROCK2 can lead to cell cycle arrest and senescence.[5] In the context of apoptosis, ROCK1 can be activated by caspase-3, leading to the membrane blebbing characteristic of apoptotic cells.[1] However, in other contexts, ROCK signaling can promote cell survival.

Other Cellular Processes

ROCK signaling is also implicated in a variety of other cellular events, including:

-

Cytokinesis: ROCK is involved in the formation of the contractile ring during cell division.[2]

-

Neurite Retraction: In the nervous system, ROCK activity can induce the collapse of neuronal growth cones and neurite retraction.[1]

-

Phagocytosis: ROCK2 has been specifically implicated in the process of phagocytosis.[2]

Quantitative Data on ROCK Function

Kinase Inhibitor Specificity

A variety of small molecule inhibitors have been developed that target the ATP-binding pocket of the ROCK kinase domain. The table below summarizes the inhibitory constants (IC₅₀ or Kᵢ) for several commonly used ROCK inhibitors against both isoforms.

| Inhibitor | ROCK1 IC₅₀/Kᵢ (nM) | ROCK2 IC₅₀/Kᵢ (nM) | Selectivity | Reference |

| Y-27632 | 140-220 (Kᵢ) | 140-300 (Kᵢ) | Non-selective | |

| Fasudil | 330 (Kᵢ) | 158 (IC₅₀) | Non-selective | |

| H-1152 | 1.6 (Kᵢ) | 12 (IC₅₀) | Non-selective | [1] |

| GSK269962A | 1.6 (IC₅₀) | 4 (IC₅₀) | Non-selective | |

| RKI-1447 | 14.5 (IC₅₀) | 6.2 (IC₅₀) | Non-selective | |

| Belumosudil (KD025) | 24,000 (IC₅₀) | 105 (IC₅₀) | ROCK2 selective | [6] |

| Chroman 1 | 0.052 (IC₅₀) | 0.001 (IC₅₀) | ROCK2 selective | [1] |

Kinetic Parameters

The kinetic parameters of ROCK isoforms can vary depending on the substrate. The following table presents kinetic data for ROCK2 with several peptide substrates.

| Peptide Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Reference |

| Peptide 1 | 1.7 | 14.9 | [5] |

| Peptide 2 | 2.5 | 12.1 | [5] |

| Peptide 3 | 3.3 | 8.6 | [5] |

| Peptide 4 | 2.1 | 10.5 | [5] |

| Peptide 5 | 2.8 | 9.2 | [5] |

Protein Expression Levels

The abundance of ROCK1 and ROCK2 protein varies across different tissues and cell lines. The following data from the PaxDb provides an overview of protein abundance in parts per million (ppm) in Homo sapiens.

| Tissue/Cell Line | ROCK1 Abundance (ppm) | ROCK2 Abundance (ppm) | Reference |

| Whole Organism (Integrated) | - | 48.3 | [5] |

| Lymph Node (Integrated) | - | 86.3 | [5] |

| Testis (Integrated) | - | 115 | [5] |

| Female Gonad (Integrated) | - | 83.3 | [5] |

| Cell Line (CD8) | - | 37.6 | [5] |

Note: Comprehensive, directly comparable quantitative data for ROCK1 and ROCK2 protein levels across a wide range of human cell lines from a single study is limited. The data presented should be considered as an estimate of relative abundance.

Experimental Protocols

In Vitro ROCK Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK using a recombinant MYPT1 substrate.

Materials:

-

96-well plate pre-coated with recombinant MYPT1

-

Purified active ROCK or cell/tissue lysates

-

Kinase reaction buffer (containing ATP and MgCl₂)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% BSA in wash buffer)

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

Kinase Reaction: Add the ROCK-containing samples (e.g., 10 µg of lysate) or purified active ROCK (as a positive control) to the MYPT1-coated wells.

-

Initiate the kinase reaction by adding the ATP-containing kinase reaction buffer.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Detection: Wash the wells three times with wash buffer.

-

Add the anti-phospho-MYPT1 (Thr696) antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the TMB substrate solution and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated MYPT1 and thus to the ROCK activity in the sample.

RhoA Activation Assay (G-LISA)

This protocol describes a G-LISA (GTPase-linked immunosorbent assay) for quantifying the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

RhoA G-LISA activation assay kit (containing a Rho-GTP-binding protein-coated plate, lysis buffer, wash buffer, anti-RhoA primary antibody, HRP-conjugated secondary antibody, and detection reagents)

-

Cell lysates

-

Plate reader

Procedure:

-

Cell Lysis: Lyse cells with the provided ice-cold lysis buffer.

-

Binding: Add the cell lysates to the wells of the Rho-GTP-binding protein-coated plate.

-

Incubate the plate at 4°C for 30 minutes with agitation to allow the active RhoA to bind.

-

Washing: Wash the wells three times with wash buffer.

-

Detection: Add the anti-RhoA primary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP detection reagent and incubate at 37°C for 15-30 minutes.

-

Data Acquisition: Read the absorbance at 490 nm. The signal is proportional to the amount of active RhoA in the sample.

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol details the detection of phosphorylated ROCK substrates (e.g., MLC, MYPT1) in cell lysates by Western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: phospho-specific (e.g., anti-phospho-MLC Ser19) and total protein (e.g., anti-MLC)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents and imaging system

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors. Determine protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes the visualization of the actin cytoskeleton in cultured cells using fluorescently labeled phalloidin.

Materials:

-

Cells cultured on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block with blocking buffer for 30 minutes.

-

Staining: Incubate the cells with the fluorescently labeled phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate with DAPI solution for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Conclusion

Rho-associated kinase is a central regulator of a vast array of cellular processes, with its influence extending from the intricate dynamics of the actin cytoskeleton to the fundamental processes of cell division, migration, and survival. The existence of two isoforms, ROCK1 and ROCK2, adds a layer of complexity to its regulation and function, with both overlapping and distinct roles becoming increasingly apparent. The dysregulation of ROCK signaling in numerous diseases has solidified its position as a significant therapeutic target. This guide has provided a comprehensive overview of the core functions of ROCK, its signaling pathways, quantitative aspects of its activity and expression, and detailed protocols for its study. A thorough understanding of ROCK biology is paramount for researchers and drug development professionals seeking to unravel the complexities of cellular regulation and to devise novel therapeutic strategies for a host of human diseases.